2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H16ClN3O2 and its molecular weight is 389.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A series of derivatives similar to 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide have been synthesized and evaluated for their biological activities. Research has shown these compounds to exhibit promising anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. The efficacy of these compounds is supported by molecular docking studies, highlighting their potential as therapeutic agents in treating various diseases (Mahanthesha et al., 2022).
Chemical Transformations
The compound's chemical framework has been utilized in the synthesis of various derivatives through chemical transformations. Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, for example, have been prepared by reacting ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. These transformations demonstrate the compound's versatility in chemical synthesis and its potential for creating new chemical entities with varied biological activities (Cucek & Verček, 2008).
Antimicrobial and Antibacterial Evaluation
Further derivatives have been synthesized and assessed for their antimicrobial and antibacterial properties. These studies have identified compounds with significant activity against various microbial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The research underscores the potential of these derivatives in developing new antimicrobial agents (Semelková et al., 2017).
Novel Synthetic Approaches
Innovative synthetic methods have been developed to create 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction. This approach exemplifies the ongoing advancements in chemical synthesis techniques, enabling the efficient production of complex molecules (Ziyaadini et al., 2011).
Potential Application to Tropical Diseases
Isoxazoline indolizine amide compounds, related to the compound of interest, have been designed and synthesized with potential applications to tropical diseases. This research highlights the compound's relevance in addressing global health challenges by targeting diseases prevalent in tropical regions (Zhang et al., 2014).
Mechanism of Action
Target of Action
The compound “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new derivatives
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific targets and mode of action. For instance, some indole derivatives have been found to exhibit potent antiviral activities . .
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-10-4-5-11-16(15)25-22(28)18-17-12-6-7-13-26(17)20(19(18)24)21(27)14-8-2-1-3-9-14/h1-13H,24H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVGSBWWMGQMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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